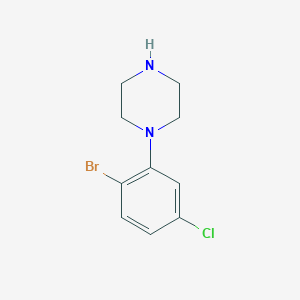

1-(2-Bromo-5-chlorophenyl)piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

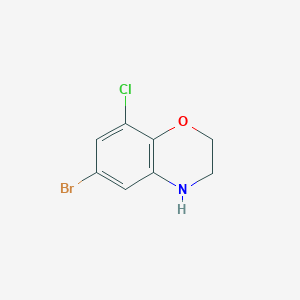

1-(2-Bromo-5-chlorophenyl)piperazine is a compound with the molecular formula C10H12BrClN2 . Piperazine and its derivatives show a wide range of biological and pharmaceutical activity .

Synthesis Analysis

There are several synthetic routes for piperazine derivatives. The most common method involves the reaction of diethanolamine with m-chloroaniline . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Molecular Structure Analysis

The molecular structure of 1-(2-Bromo-5-chlorophenyl)piperazine consists of a piperazine ring substituted with a bromo-chlorophenyl group . The average mass of the molecule is 275.573 Da .Chemical Reactions Analysis

The key step in the synthesis of 2-substituted chiral piperazines involves an aza-Michael addition between diamine and the in situ generated sulfonium salt .Scientific Research Applications

Pharmacological Interactions and Metabolism

1-(2-Bromo-5-chlorophenyl)piperazine, as part of the arylpiperazine class, is involved in extensive pre-systemic and systemic metabolism, including N-dealkylation leading to the formation of 1-aryl-piperazines. These metabolites have been noted for their variety of effects related to serotonin receptors, with implications in the treatment of depression, psychosis, or anxiety. However, some metabolites' roles remain largely unexplored, despite their extensive distribution in tissues, including the brain (Caccia, 2007).

Therapeutic and Biological Activities

Piperazine derivatives, including 1-(2-Bromo-5-chlorophenyl)piperazine, have shown a wide range of therapeutic uses due to slight modifications in their substitution patterns, influencing their medicinal potential. These applications span across antipsychotic, antidepressant, anticancer, antiviral, and anti-inflammatory agents, underscoring the flexibility and significant impact of the piperazine scaffold in drug discovery (Rathi et al., 2016).

Antimicrobial Activity

The antimicrobial activity of piperazine analogues, particularly against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains, has been a significant area of research. The review of compounds using piperazine as a critical building block highlights the design, rationale, and structure-activity relationships (SAR) of potent anti-TB molecules, offering insights for developing safer, selective, and cost-effective antimicrobial agents (Girase et al., 2020).

Synthetic and Pharmaceutical Applications

The synthesis and evaluation of piperazine and morpholine analogues, including 1-(2-Bromo-5-chlorophenyl)piperazine, have been extensively studied due to their broad spectrum of pharmaceutical applications. This includes the development of new synthetic methods and revealing potent pharmacophoric activities, further emphasizing the importance of the piperazine nucleus in medicinal chemistry (Mohammed et al., 2015).

Mechanism of Action

properties

IUPAC Name |

1-(2-bromo-5-chlorophenyl)piperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrClN2/c11-9-2-1-8(12)7-10(9)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVEYCMIYANBBER-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=CC(=C2)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Bromo-5-chlorophenyl)piperazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[(Cyclopropylamino)methyl]pyridin-3-ol](/img/structure/B1380246.png)

amine](/img/structure/B1380250.png)

![4-[(4-Amino-3-fluorophenyl)methyl]-1-methylpiperazin-2-one](/img/structure/B1380251.png)

amine](/img/structure/B1380258.png)

![3-Methylbicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B1380261.png)

![4-bromo-1-{1,9-dioxaspiro[5.5]undecan-4-yl}-1H-pyrazole](/img/structure/B1380263.png)